molecular formula C57H98 B3280480 (24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene CAS No. 71609-17-1

(24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene

Cat. No.: B3280480
CAS No.: 71609-17-1
M. Wt: 783.4 g/mol
InChI Key: WVQSNEPVQVGZHX-SWKPMNRDSA-N
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Description

(24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene are sterol derivatives These compounds are structurally related to cholesterol but have distinct side chains at the 24th carbon position The presence of a methyl or ethyl group at this position differentiates them from each other and from cholesterol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene typically involves the modification of naturally occurring sterols such as stigmasterol or β-sitosterol. The synthetic route generally includes the following steps:

    Oxidation: The starting sterol is oxidized to introduce a functional group at the 24th carbon.

    Reduction: The oxidized intermediate is then reduced to form the desired (24R)-24-Methylcholest-4-ene or (24R)-24-ethylcholest-4-ene.

    Purification: The final product is purified using chromatographic techniques to achieve the desired purity.

Industrial Production Methods

Industrial production of these compounds may involve large-scale extraction from plant sources followed by chemical modification. The process is optimized to ensure high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

(24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert these compounds into different sterol derivatives.

    Substitution: Substitution reactions can introduce new functional groups at specific positions on the sterol backbone.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted sterol derivatives, which can have different biological activities and applications.

Scientific Research Applications

(24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene have several scientific research applications:

    Chemistry: These compounds are used as intermediates in the synthesis of other sterol derivatives.

    Biology: They are studied for their role in cell membrane structure and function.

    Medicine: Research is ongoing to explore their potential as therapeutic agents for various diseases.

    Industry: These compounds are used in the production of pharmaceuticals, cosmetics, and dietary supplements.

Mechanism of Action

The mechanism of action of (24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene involves their interaction with cell membranes and specific molecular targets. These compounds can modulate membrane fluidity and influence the activity of membrane-bound enzymes and receptors. The pathways involved include:

    Lipid Metabolism: These compounds can affect the synthesis and breakdown of lipids.

    Signal Transduction: They can modulate signaling pathways by interacting with receptors and enzymes.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: The parent compound with a hydroxyl group at the 3rd carbon and no side chain modification at the 24th carbon.

    (24R)-Homobrassinolide: A brassinosteroid with an ®-ethyl group at the 24th carbon.

    (24R,6E)-24-ethylcholest-6-hydroxyimino-4-en-3-one: A derivative with an additional functional group at the 6th carbon.

Uniqueness

The uniqueness of (24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene lies in their specific side chain modifications, which confer distinct biological activities and potential applications. These modifications can influence their interaction with biological membranes and molecular targets, making them valuable for research and industrial applications.

Properties

IUPAC Name

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene;(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50.C28H48/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6;1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h10,20-22,24-27H,7-9,11-19H2,1-6H3;9,19-21,23-26H,7-8,10-18H2,1-6H3/t21-,22-,24+,25-,26+,27+,28+,29-;20-,21-,23+,24-,25+,26+,27+,28-/m11/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQSNEPVQVGZHX-SWKPMNRDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CCCCC34C)C)C(C)C.CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4=CCCCC34C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CCCC[C@]34C)C)C(C)C.C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CCCC[C@]34C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H98
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20703541
Record name (24R)-Ergost-4-ene--stigmast-4-ene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

783.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71609-17-1
Record name (24R)-Ergost-4-ene--stigmast-4-ene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene
Reactant of Route 2
(24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene
Reactant of Route 3
(24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene
Reactant of Route 4
(24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene
Reactant of Route 5
(24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene
Reactant of Route 6
(24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene

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